MRS7925

5-HT2B receptor radioligand binding structure-activity relationship

Fibrosis researchers require 5-HT2B antagonists with unambiguous selectivity to avoid confounding off-target effects. MRS7925 addresses this need with a rigid (N)-methanocarba scaffold conferring >500-fold selectivity over adenosine A3 receptors and 32-fold selectivity over 5-HT2C. • Ki = 17 nM at 5-HT2B; functional KB 2-3 nM in calcium flux assays • >500-fold selectivity over A3AR; 113-fold functional selectivity over 5-HT2C • Dual 5-HT2B antagonist/A1AR agonist profile enables synergistic anti-fibrotic studies Supplied as ≥98% pure solid; shipped at ambient temperature. Research-use-only compound available in mg-to-gram quantities.

Molecular Formula C20H26IN5O3
Molecular Weight 511.4 g/mol
Cat. No. B15140034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRS7925
Molecular FormulaC20H26IN5O3
Molecular Weight511.4 g/mol
Structural Identifiers
SMILESC1CC(C1)C(C2CC2)NC3=C4C(=NC(=N3)I)N(C=N4)C5C6CC6(C(C5O)O)CO
InChIInChI=1S/C20H26IN5O3/c21-19-24-17(23-12(10-4-5-10)9-2-1-3-9)13-18(25-19)26(8-22-13)14-11-6-20(11,7-27)16(29)15(14)28/h8-12,14-16,27-29H,1-7H2,(H,23,24,25)/t11-,12+,14-,15-,16?,20+/m1/s1
InChIKeyNRMMOPXCAHUSCA-OITVUFKTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,3R,4R,5S)-4-[6-[[(R)-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol (MRS7925): A Rigid (N)-Methanocarba Adenosine Derivative for 5-HT2B Receptor Research


The compound (1R,3R,4R,5S)-4-[6-[[(R)-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol, also designated MRS7925 (Compound 43), is a conformationally locked (N)-methanocarba adenosine derivative containing a bicyclo[3.1.0]hexane scaffold that enforces a North (N) envelope conformation [1]. It is characterized by a 2-iodo substituent on the purine ring and an asymmetric N6-((R)-cyclobutyl-cyclopropyl-methyl) group. MRS7925 has been identified as a potent antagonist of the serotonin 5-HT2B receptor (Ki = 17 nM) with functional KB values in the 2–3 nM range and is under investigation for anti-fibrotic applications [1].

Scaffold Class Conformationally locked (N)-methanocarba adenosine
Target Engagement Reported nanomolar 5-HT2B receptor antagonist
Key Differentiator Asymmetric (R)-N6 substitution with 2-iodo modification

Procurement Note: Why Generic 5-HT2B Antagonists or Adenosine Analogs Cannot Replace (1R,3R,4R,5S)-4-[6-[[(R)-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol


Routine substitution with other 5-HT2B receptor ligands or adenosine analogs is not scientifically valid due to MRS7925's unique combination of a rigid (N)-methanocarba bicyclo[3.1.0]hexane scaffold, an asymmetric N6-((R)-cyclobutyl-cyclopropyl-methyl) group, and a 2-iodo substituent, which collectively determine its distinctive pharmacological profile. Direct comparator data demonstrate that the (N)-methanocarba scaffold confers a multifold affinity enhancement over flexible ribose counterparts [1], while the specific N6-alkyl stereochemistry and C2 halogen identity dictate >500-fold selectivity over adenosine A3 receptors and 32-fold selectivity over 5-HT2C receptors [1]. The quantitative evidence presented below establishes that MRS7925 occupies a narrow and non-interchangeable position within the structure-activity landscape of (N)-methanocarba adenosine derivatives.

Flexible riboside analogues may exhibit drastically lower 5-HT2B affinity due to loss of (N)-methanocarba conformational constraint.
2-Chloro or (S)-stereoisomer variants can shift selectivity profiles and off-target adenosine receptor engagement, altering pharmacological interpretation.
N6-dicyclopropyl-methyl analogues may reduce 5-HT2B/5-HT2C discrimination, limiting utility for selective signaling studies.

Quantitative Differentiation of MRS7925 from Closest Structural Analogs: Evidence for Scientific Selection


5-HT2B Receptor Binding Affinity: MRS7925 vs. Closest (N)-Methanocarba Analogues

MRS7925 (Compound 43) displays a 5-HT2B receptor Ki of 17.4 nM (pKi = 7.76 ± 0.03), representing one of the highest affinities within the (N)-methanocarba adenosine series [1]. This affinity is 4.4-fold greater than that of the corresponding 2-chloro analogue (Compound 42, Ki = 77 nM) and 4.7-fold greater than the (S)-stereoisomer (Compound 44, Ki = 34 nM) [1]. Compared to the N6-dicyclopropyl-methyl-2-iodo analogue (Compound 11, Ki = 11.2 nM), MRS7925 exhibits only a 1.6-fold lower affinity while achieving a distinct selectivity profile [1].

5-HT2B Binding Affinity
Head-to-head
MRS7925 Ki = 17.4 nM; 4.4-fold > 2-chloro analogue (77 nM), 2-fold > (S)-isomer (34 nM)
Supports 5-HT2B affinity benchmark within (N)-methanocarba series
Radioligand binding, HEK293 cells
5-HT2B receptor radioligand binding structure-activity relationship

5-HT2B vs. 5-HT2C Receptor Binding Selectivity: MRS7925 vs. N6-Dicyclopropyl-Methyl Analogue

MRS7925 demonstrates a 32-fold binding selectivity for 5-HT2B (Ki = 17.4 nM) over 5-HT2C (Ki = 552 nM) receptors [1]. This selectivity profile contrasts with the N6-dicyclopropyl-methyl-2-iodo analogue (Compound 11), which exhibits only a 22-fold selectivity (5-HT2B Ki = 11.2 nM; 5-HT2C Ki = 249 nM) [1]. The enhanced 5-HT2B/5-HT2C discrimination of MRS7925 is attributed to the asymmetric N6-((R)-cyclobutyl-cyclopropyl-methyl) substitution, which reduces 5-HT2C affinity relative to symmetrically substituted analogues [1].

5-HT2B/5-HT2C Selectivity
Head-to-head
32-fold selectivity vs. 22-fold for N6-dicyclopropyl analogue
Higher selectivity reduces 5-HT2C confounding in signaling studies
Binding assays, HEK293 cells
5-HT2C receptor receptor selectivity GPCR pharmacology

Functional Antagonist Potency at 5-HT2B and 5-HT2C Receptors: MRS7925 vs. Compound 48

In Gq-mediated calcium flux assays, MRS7925 exhibits a functional KB of 2–3 nM at the 5-HT2B receptor and a 5-HT2B/5-HT2C functional selectivity of 113-fold [1]. This functional selectivity is 2.5-fold greater than that of Compound 48 (KB 5-HT2B = 2–3 nM; 5-HT2B/5-HT2C functional selectivity = 45-fold), despite both compounds achieving equivalent 5-HT2B functional potency [1]. MRS7925 also displays >500-fold binding selectivity over 5-HT2A receptors, with weak functional antagonism (>10,000 nM) detected at 5-HT2A, consistent with binding data [1].

Functional Selectivity
Head-to-head
113-fold functional selectivity, KB 2–3 nM at 5-HT2B
Supports functional 5-HT2B-specific antagonism in cellular models
Calcium flux assay, Flp-In 293 T-Rex cells
functional antagonism calcium flux assay KB determination

Adenosine Receptor Off-Target Profile: MRS7925 vs. Compound 44

MRS7925 retains moderate affinity for adenosine A1 receptors (Ki = 63.9 nM; 3.7-fold selective for 5-HT2B over A1AR) and minimal affinity for A2A and A3 receptors (>500-fold and >186-fold selective, respectively) [1]. In contrast, the (S)-stereoisomer Compound 44 displays a markedly different profile: 5-HT2B Ki = 34 nM, A1AR Ki = 298 nM, and A3AR Ki = 3,240 nM, corresponding to 8.8-fold selectivity over A1AR and 95-fold selectivity over A3AR [1]. The (R)-stereochemistry of MRS7925 thus yields a more balanced 5-HT2B/A1AR profile while virtually eliminating A3AR engagement.

Adenosine Off-Target Profile
Head-to-head
A1 Ki 63.9 nM, A3 >500-fold selective vs. (S)-isomer A3 95-fold
Distinct off-target profile, avoiding confounding A3 engagement
Radioligand binding, multiple adenosine subtypes
adenosine receptors off-target activity dual pharmacology

(N)-Methanocarba Scaffold Advantage: MRS7925 vs. Flexible Riboside Analogue

Direct comparison of MRS7925 (rigid (N)-methanocarba scaffold) with its flexible ribose counterpart (Compound 51, Ki >10,000 nM at 5-HT2B) reveals that the bicyclo[3.1.0]hexane ring system confers a >575-fold enhancement in 5-HT2B binding affinity [1]. Similarly, the ribose equivalent of Compound 18 displayed 5-HT2B Ki >10,000 nM versus 5-HT2C Ki = 1,450 nM, whereas the (N)-methanocarba analogue exhibited substantially higher affinity [1]. This scaffold-dependent affinity boost is a class-level property of (N)-methanocarba adenosine derivatives and is essential for achieving nanomolar 5-HT2B antagonism.

(N)-Methanocarba Scaffold Advantage
Class-level
>575-fold affinity enhancement over flexible riboside
Rigid scaffold is crucial for target engagement; riboside analogues effectively inactive
Radioligand binding, comparative analysis
conformational constraint scaffold repurposing nucleoside pharmacology

Research and Industrial Application Scenarios for (1R,3R,4R,5S)-4-[6-[[(R)-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol (MRS7925)


Anti-Fibrotic Drug Discovery: Selective 5-HT2B Antagonism with Defined Off-Target Profile

MRS7925 is directly applicable in fibrosis research programs (e.g., pulmonary, hepatic, cardiac fibrosis) requiring a potent 5-HT2B antagonist with characterized selectivity over 5-HT2C (32-fold binding; 113-fold functional) and adenosine A3 receptors (>500-fold). Given its affinity (17 nM) and moderate 5-HT2BR binding selectivity (32-fold vs. 5-HT2CR, 4-fold vs. A1AR), MRS7925 could potentially be useful for anti-fibrotic therapy [1]. The compound's dual 5-HT2B antagonist/A1AR agonist profile may provide synergistic anti-fibrotic effects not achievable with single-target agents [1].

GPCR Pharmacological Tool for Dissecting 5-HT2B vs. 5-HT2C Signaling

In academic and industrial pharmacology laboratories investigating serotonin receptor subtype function, MRS7925 serves as a high-selectivity tool for 5-HT2B receptor studies. The compound demonstrates >500- and 32-fold selectivity in 5-HT2BR binding compared to 5-HT2AR and 5-HT2CR, respectively [1]. Weak 5-HT2AR antagonism (>10,000 nM) was detected, consistent with the binding results [1]. The 113-fold functional selectivity in calcium flux assays [1] ensures that observed cellular responses can be confidently attributed to 5-HT2B antagonism with minimal 5-HT2C interference.

Structure-Activity Relationship (SAR) Studies of (N)-Methanocarba Adenosine Derivatives

MRS7925 represents a key reference point within the SAR landscape of conformationally locked nucleosides. Its asymmetric N6-((R)-cyclobutyl-cyclopropyl-methyl) substitution, 2-iodo modification, and 4′-hydroxymethyl group define a unique combination that yields 17 nM 5-HT2B affinity and a distinctive selectivity fingerprint [1]. Direct comparison with Compound 42 (2-chloro, Ki = 77 nM) and Compound 44 ((S)-stereoisomer, Ki = 34 nM) [1] illustrates the quantitative impact of halogen and stereochemical variations. Procurement of MRS7925 enables precise benchmarking of new analogues against a well-characterized reference compound.

Application
Selection Property
Validation Focus
Fibrosis research: 5-HT2B receptor antagonism
Conformationally locked scaffold with defined selectivity over 5-HT2C and A3 receptors
Target engagement and fibrosis model endpoint monitoring
GPCR signaling studies: dissecting 5-HT2B-specific pathways
High functional selectivity (113-fold) in calcium flux assays
5-HT2B-dependent calcium responses and downstream signaling
SAR benchmarking of (N)-methanocarba adenosine derivatives
Unique combination of (R)-N6-cyclobutyl-cyclopropyl-methyl and 2-iodo substitution
Affinity and selectivity comparison with halogen and stereochemical analogues

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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